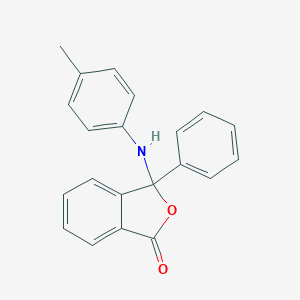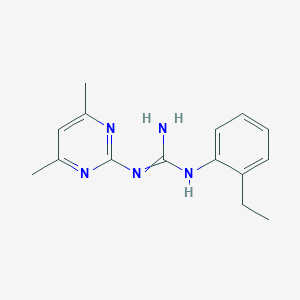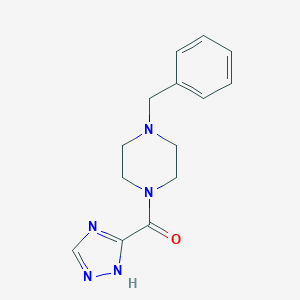![molecular formula C10H6N2S B221070 Thieno[3,2-c][2,6]naphthyridine](/img/structure/B221070.png)
Thieno[3,2-c][2,6]naphthyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thieno[3,2-c][2,6]naphthyridine is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of naphthyridine derivatives, which are known for their diverse biological activities. Thieno[3,2-c][2,6]naphthyridine has been found to exhibit promising anticancer, antimicrobial, and anti-inflammatory properties, making it a potential candidate for drug development.
作用機序
Thieno[3,2-c][2,6]naphthyridine exerts its biological activities by interacting with various cellular targets. In cancer cells, it induces apoptosis by activating the intrinsic apoptotic pathway through the upregulation of Bax and downregulation of Bcl-2. It also inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
In bacteria, thieno[3,2-c][2,6]naphthyridine disrupts the bacterial cell membrane and inhibits DNA synthesis, leading to bacterial cell death. Inflammatory cytokines such as TNF-α and IL-6 are inhibited by thieno[3,2-c][2,6]naphthyridine through the suppression of NF-κB signaling.
Biochemical and Physiological Effects:
Thieno[3,2-c][2,6]naphthyridine has been found to exhibit several biochemical and physiological effects. In cancer cells, it induces apoptosis, inhibits cell proliferation, and suppresses angiogenesis. In bacteria, it disrupts the bacterial cell membrane and inhibits DNA synthesis. Inflammatory cytokines such as TNF-α and IL-6 are inhibited by thieno[3,2-c][2,6]naphthyridine, leading to the suppression of inflammation.
実験室実験の利点と制限
Thieno[3,2-c][2,6]naphthyridine has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be easily scaled up for commercial production. It exhibits potent biological activities against cancer cells, bacteria, and inflammatory cytokines, making it a potential candidate for drug development.
However, there are also limitations to the use of thieno[3,2-c][2,6]naphthyridine in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its cellular targets and pathways. Additionally, the compound may exhibit toxicity to normal cells at high concentrations, limiting its therapeutic potential.
将来の方向性
There are several future directions for the research and development of thieno[3,2-c][2,6]naphthyridine. One potential direction is the optimization of its synthesis method to enhance the yield and purity of the compound. Further research is also needed to elucidate its mechanism of action and cellular targets.
Thieno[3,2-c][2,6]naphthyridine may also be explored for its potential applications in combination therapy with other anticancer agents or antibiotics. Additionally, the compound may be modified to enhance its selectivity and reduce its toxicity to normal cells.
Conclusion:
Thieno[3,2-c][2,6]naphthyridine is a heterocyclic compound that exhibits promising biological activities against cancer cells, bacteria, and inflammatory cytokines. Its potential therapeutic applications make it a potential candidate for drug development. However, further research is needed to fully understand its mechanism of action and optimize its synthesis method. Thieno[3,2-c][2,6]naphthyridine may have several future directions for the research and development of novel therapies.
合成法
The synthesis of thieno[3,2-c][2,6]naphthyridine involves the condensation of 2-aminobenzothiazole with ethyl acrylate and subsequent cyclization with malononitrile. This method has been optimized by several researchers to enhance the yield and purity of the compound. The synthesis of thieno[3,2-c][2,6]naphthyridine is a relatively simple process and can be easily scaled up for commercial production.
科学的研究の応用
Thieno[3,2-c][2,6]naphthyridine has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. Thieno[3,2-c][2,6]naphthyridine induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the PI3K/Akt/mTOR signaling pathway.
In addition to its anticancer properties, thieno[3,2-c][2,6]naphthyridine also exhibits antimicrobial activity against a wide range of Gram-positive and Gram-negative bacteria. It has been found to be particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.
Thieno[3,2-c][2,6]naphthyridine also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
特性
分子式 |
C10H6N2S |
|---|---|
分子量 |
186.24 g/mol |
IUPAC名 |
thieno[3,2-c][2,6]naphthyridine |
InChI |
InChI=1S/C10H6N2S/c1-3-11-6-8-7(1)5-12-9-2-4-13-10(8)9/h1-6H |
InChIキー |
NKBQKUDYRMOAKU-UHFFFAOYSA-N |
SMILES |
C1=CN=CC2=C3C(=NC=C21)C=CS3 |
正規SMILES |
C1=CN=CC2=C3C(=NC=C21)C=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(9E,12E)-2-Ethyl-3,16-dioxatricyclo[12.4.0.015,17]octadeca-9,12-dien-4-one](/img/structure/B220991.png)
![N-[1-(hydroxymethyl)propyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B220994.png)

![Ethyl {1-[1-(hydroxymethyl)propyl]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonylcarbamate](/img/structure/B221002.png)
![1-(4-Aminophenyl)ethanone [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B221014.png)



![7-Hydroxy-1,3-dimethyl-6-phenyl-1,5-dihydro-pyrrolo[3,2-d]pyrimidine-2,4-dione](/img/structure/B221059.png)


![3-amino-N-(5-chloro-2-methoxyphenyl)-6-methoxythieno[2,3-b]quinoline-2-carboxamide](/img/structure/B221075.png)
![3-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B221076.png)
